1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-5-nitrophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Aminated Derivatives: From nucleophilic substitution reactions.
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl group.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)methyl]-piperazine
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-ethylpiperazine
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-phenylpiperazine
Uniqueness
1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine is unique due to the presence of both a chloro and nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The methyl group on the piperazine ring also influences its pharmacokinetic properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPBEDSFOKZICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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